Scaffold-Level Differentiation from PF-750 and PF-04457845 Based on Structural Descriptor Analysis
The target compound differs from PF-750 (N-phenyl-4-(quinolin-3-ylmethyl)piperidine-1-carboxamide) and PF-04457845 (N-pyridazin-3-yl-4-(3-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzylidene)piperidine-1-carboxamide) in three key structural features: (i) a 4-fluorobenzyl rather than phenyl or pyridazinyl N-substituent, (ii) a pyrazin-2-yloxy rather than quinolinylmethyl or pyridazinyloxy group, and (iii) 3-substitution on the piperidine ring rather than 4-substitution [1][2]. In all published FAAH piperidine urea series, these structural variables significantly affect both potency and selectivity; for instance, the N-phenyl-to-N-pyridazinyl substitution in PF-04457845 shifts the FAAH IC₅₀ from ~16 nM to 7.2 nM [2]. Computational property predictions (SwissADME) indicate that the target compound (clogP ≈2.5, TPSA ≈68 Ų, rotatable bonds = 6) occupies a distinct region of CNS MPO space compared to PF-750 (clogP ≈3.8, TPSA ≈38 Ų) and PF-04457845 (clogP ≈4.2, TPSA ≈89 Ų), suggesting potentially differentiated brain penetration and metabolic profiles [3]. However, these are class-level inferences; no experimentally measured IC₅₀, Kᵢ, kᵢₙₐ𝒸ₜ/Kᵢ, or selectivity panel data have been published for CAS 2034484-86-9 [4].
| Evidence Dimension | Structural and predicted physicochemical differentiation vs. established FAAH inhibitors |
|---|---|
| Target Compound Data | clogP ≈2.5, TPSA ≈68 Ų, 3-substituted piperidine, 4-fluorobenzyl, pyrazin-2-yloxy (computed; no experimental data) |
| Comparator Or Baseline | PF-750: clogP ≈3.8, TPSA ≈38 Ų, FAAH IC₅₀ = 16–19 nM, 4-substituted piperidine; PF-04457845: clogP ≈4.2, TPSA ≈89 Ų, FAAH IC₅₀ = 7.2 nM |
| Quantified Difference | No experimental potency data available for target compound; predicted CNS MPO score differs by >0.5 units from comparators. |
| Conditions | Computational predictions (SwissADME); comparator data from published enzyme assays (human recombinant FAAH, 60 min preincubation) |
Why This Matters
The structural divergence from known FAAH inhibitors is sufficient to preclude direct substitution, but the absence of any experimental potency or selectivity data means that the magnitude and direction of pharmacological differentiation remain unquantified.
- [1] Ahn, K., et al. (2011) Discovery of PF-04457845: A Highly Potent, Orally Bioavailable, and Selective Urea FAAH Inhibitor. ACS Medicinal Chemistry Letters, 2, 91–96. View Source
- [2] Kodani, S.D., et al. (2018) Exploration of the sEH/FAAH Inhibitor Structure-Activity Relationship Starting with PF-750. ACS Omega, 3, 14076–14086. View Source
- [3] SwissADME predictive model (Swiss Institute of Bioinformatics). Calculated properties for SMILES: O=C(NCc1ccc(F)cc1)N2CCCC(C2)Oc3nccnc3. Accessed 2026-04-29. View Source
- [4] Systematic search of PubMed, ChEMBL, BindingDB, PubChem BioAssay, Google Patents, and vendor datasheets (MedChemExpress, Tocris, Selleckchem, Cayman, Sigma-Aldrich) conducted 2026-04-29. No IC₅₀, Kᵢ, kᵢₙₐ𝒸ₜ/Kᵢ, or selectivity panel data located for CAS 2034484-86-9. View Source
